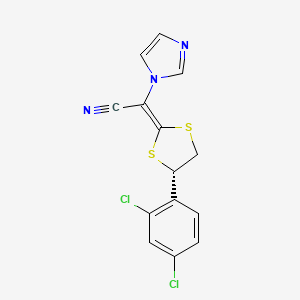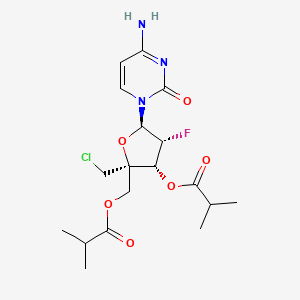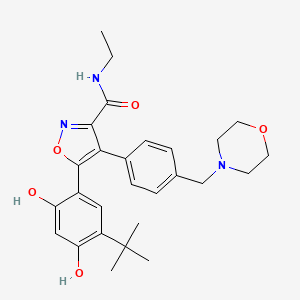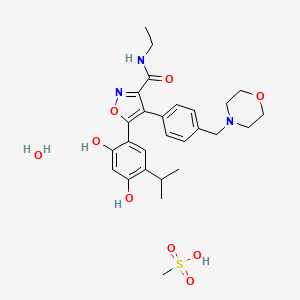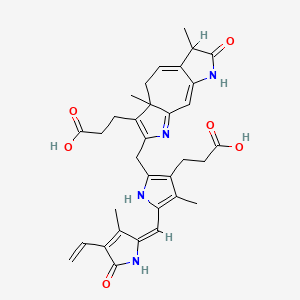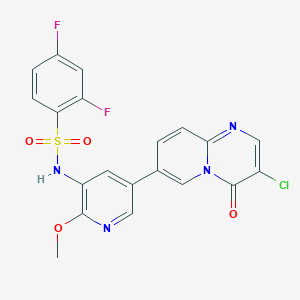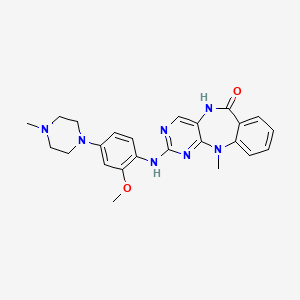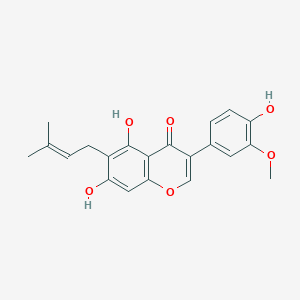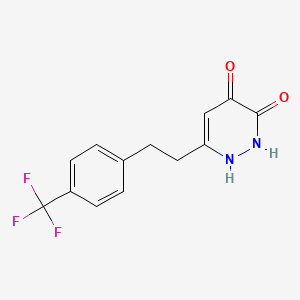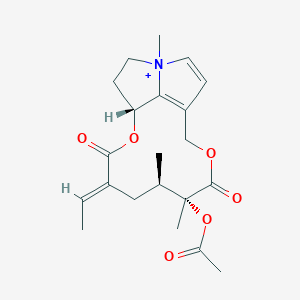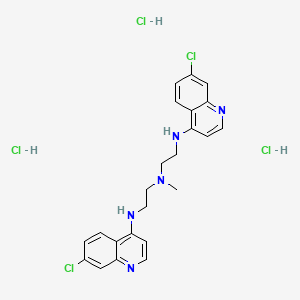
Lys05
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lys05 is an inhibitor of autophagy. It induces p62 accumulation and increases the ratio of LC3-II to LC3-I in C8161 melanoma cells in a concentration-dependent manner. This compound (76 mg/kg) increases the number of autophagic vesicles per cell in tumors in a C8161 mouse xenograft model and reduces tumor volume and growth in a 1205Lu melanoma mouse xenograft model. It also reduces tumor growth rate, volume, and weight in an HT-29 colon cancer mouse xenograft model when administered at doses greater than or equal to 10 mg/kg but increases bowel thickness and obstruction when administered at 80 mg/kg.
This compound, or Lys01 trihydrochloride, is a potent, water soluble lysosomal autophagy inhibitor. This compound is a previously undescribed dimeric chloroquine which more potently accumulates in the lysosome and blocks autophagy compared with HCQ. This compound produced more potent antitumor activity as a single agent both in vitro and in vivo in multiple human cancer cell lines and xenograft models compared with HCQ. This compound is therefore a new lysosomal autophagy inhibitor that has potential to be developed further into a drug for cancer and other medical applications.
科学的研究の応用
オートファジー阻害
Lys05は、強力なオートファジー阻害剤として知られています {svg_1} {svg_2}. オートファジーとは、細胞内で損傷したタンパク質やオルガネラを分解し、リサイクルする細胞プロセスです。 このプロセスを阻害することにより、this compoundは特定の細胞、特にがん細胞の生存と増殖に影響を与える可能性があります {svg_3} {svg_4}.
放射線増感作用
this compoundは、ヒト肺がん細胞への電離放射線の影響を増強することが示されています {svg_5}. これは、がん細胞を放射線療法に対してより感受性にする可能性があり、この治療の有効性を高める可能性があります {svg_6}.
化学療法増強
放射線増感作用に加えて、this compoundは化学感受性作用についても研究されています {svg_7}. これは、物質が化学療法薬の有効性を高める能力を指します。
肺がん治療
特に、this compoundは非小細胞肺がん(NSCLC)の文脈で研究されています。 研究によると、this compoundは電離放射線と組み合わせて、NSCLC細胞の生存を低下させる可能性があります {svg_8}.
細胞プロセスの調節
this compoundのオートファジー阻害能力は、さまざまな細胞プロセスに広範な影響を与える可能性があります。 たとえば、細胞内の生合成と代謝プロセスに影響を与える可能性があります {svg_9}.
精密医療の可能性
this compound誘発オートファジー阻害に関与する分子メカニズムは、精密医療治療薬の開発に活用できる可能性があります {svg_10}. これは、各患者の個々の特性に合わせて調整された治療法を指します。
作用機序
Target of Action
Lys05, also known as this compound trihydrochloride or Lys01 trihydrochloride, is a potent lysosomal autophagy inhibitor . Its primary target is the lysosome, a cellular organelle involved in autophagy, a process that degrades and recycles cellular components .
Mode of Action
this compound operates by accumulating within lysosomes and deacidifying them . This accumulation and deacidification block the fusion of autophagosomes and lysosomes, a critical step in the autophagic process . This action results in the sustained inhibition of autophagy .
Biochemical Pathways
The inhibition of autophagy by this compound affects several biochemical pathways. At an early stage after irradiation, autophagy is induced, characterized mainly by the activation of biosynthetic and metabolic processes through up- or down-regulation of the critical autophagic regulatory proteins Sequestosome-1 (SQSTM1) and proline-rich AKT1 substrate 1 (AKT1S1) . At a later stage, autophagy is inhibited, mainly due to the down-regulation of Unc-51 like autophagy-activating kinase 1 (ULK1) through
生化学分析
Biochemical Properties
Lys05 trihydrochloride functions as a lysosomal autophagy inhibitor by accumulating within lysosomes and blocking the fusion of autophagosomes with lysosomes. This inhibition is more potent compared to hydroxychloroquine (HCQ). This compound trihydrochloride interacts with several key autophagic regulatory proteins, including Sequestosome-1 (SQSTM1) and proline-rich AKT1 substrate 1 (AKT1S1), which are involved in the regulation of autophagy . Additionally, this compound trihydrochloride affects the phosphorylation of Unc-51 like autophagy-activating kinase 1 (ULK1), further contributing to its inhibitory effects on autophagy .
Cellular Effects
This compound trihydrochloride has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, this compound trihydrochloride inhibits autophagy, leading to the accumulation of autophagosomes and impaired degradation of cellular components . This inhibition of autophagy results in increased cellular stress and reduced cell survival, particularly in the context of cancer therapy. This compound trihydrochloride also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of key autophagic proteins and genes .
Molecular Mechanism
The molecular mechanism of this compound trihydrochloride involves its accumulation within lysosomes, where it deacidifies the lysosomal environment and inhibits the fusion of autophagosomes with lysosomes . This inhibition is mediated through the interaction of this compound trihydrochloride with autophagic regulatory proteins such as SQSTM1 and AKT1S1, as well as the phosphorylation of ULK1 . These interactions disrupt the normal autophagic process, leading to the accumulation of autophagosomes and impaired degradation of cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound trihydrochloride have been observed to change over time. Initially, this compound trihydrochloride induces autophagy, characterized by the activation of biosynthetic and metabolic processes . At later stages, this compound trihydrochloride inhibits autophagy, leading to the accumulation of autophagosomes and impaired degradation of cellular components . The stability and degradation of this compound trihydrochloride in laboratory settings have also been studied, with findings indicating that it remains stable and effective over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of this compound trihydrochloride vary with different dosages. At lower doses, this compound trihydrochloride exhibits significant antitumor activity without causing toxicity . At higher doses, this compound trihydrochloride can cause adverse effects such as Paneth cell dysfunction, which resembles the intestinal phenotype observed in mice and humans with genetic defects in the autophagy gene ATG16L1 . These findings highlight the importance of optimizing the dosage of this compound trihydrochloride to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound trihydrochloride is involved in metabolic pathways related to autophagy. It interacts with key autophagic regulatory proteins such as SQSTM1 and AKT1S1, which play crucial roles in the regulation of autophagy . Additionally, this compound trihydrochloride affects the phosphorylation of ULK1, further modulating the autophagic process . These interactions disrupt the normal autophagic process, leading to the accumulation of autophagosomes and impaired degradation of cellular components .
Transport and Distribution
This compound trihydrochloride is transported and distributed within cells and tissues through its accumulation in lysosomes . This accumulation is facilitated by its chemical structure, which allows it to potently accumulate within lysosomes and deacidify the lysosomal environment . The transport and distribution of this compound trihydrochloride within cells and tissues are crucial for its inhibitory effects on autophagy and its therapeutic potential in cancer therapy .
Subcellular Localization
The subcellular localization of this compound trihydrochloride is primarily within lysosomes . This localization is facilitated by its chemical structure, which allows it to accumulate within lysosomes and inhibit the fusion of autophagosomes with lysosomes . The subcellular localization of this compound trihydrochloride is crucial for its inhibitory effects on autophagy and its therapeutic potential in cancer therapy .
特性
CAS番号 |
1391426-24-6 |
|---|---|
分子式 |
C23H24Cl3N5 |
分子量 |
476.8 g/mol |
IUPAC名 |
N-(7-chloroquinolin-4-yl)-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C23H23Cl2N5.ClH/c1-30(12-10-28-20-6-8-26-22-14-16(24)2-4-18(20)22)13-11-29-21-7-9-27-23-15-17(25)3-5-19(21)23;/h2-9,14-15H,10-13H2,1H3,(H,26,28)(H,27,29);1H |
InChIキー |
KXCXCUSYQCJULU-UHFFFAOYSA-N |
SMILES |
CN(CCNC1=C2C=CC(=CC2=NC=C1)Cl)CCNC3=C4C=CC(=CC4=NC=C3)Cl.Cl.Cl.Cl |
正規SMILES |
CN(CCNC1=C2C=CC(=CC2=NC=C1)Cl)CCNC3=C4C=CC(=CC4=NC=C3)Cl.Cl |
外観 |
Brown solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO and water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
LYS-05 HCl; LYS05; LYS-05; Lys01 (trihydrochloride); Lys01 HCl salt. |
製品の起源 |
United States |
Q1: What is the primary mechanism of action of Lys05?
A1: this compound acts as a potent inhibitor of autophagy, a cellular process involving the degradation and recycling of cellular components. It achieves this by accumulating within lysosomes, acidic organelles responsible for the final degradation step in autophagy. [] The accumulation of this compound within lysosomes leads to their deacidification, disrupting the fusion of autophagosomes (structures containing cellular material destined for degradation) with lysosomes and preventing the completion of the autophagic process. [, ]
Q2: How does this compound's dimeric structure contribute to its potency?
A2: this compound possesses two CQ motifs linked by a triamine linker. This dimeric structure significantly enhances its potency compared to monomeric CQ, such as hydroxychloroquine (HCQ). [, ] Studies have shown that the increased potency is attributed to more efficient accumulation within lysosomes and superior deacidification capabilities. [, ]
Q3: What are the downstream effects of autophagy inhibition by this compound in cancer cells?
A3: Inhibiting autophagy with this compound in cancer cells can lead to various downstream effects:
- Increased sensitivity to chemotherapy and radiotherapy: Studies have shown that combining this compound with chemotherapy or radiotherapy enhances treatment efficacy in various cancer models, including acute myeloid leukemia (AML), lung cancer, and ovarian cancer. [, , , ]
- Reduced tumor growth: this compound has demonstrated single-agent antitumor activity in preclinical models of several cancers, including melanoma, CCOC, and AML. [, , ]
- Induction of apoptosis: this compound treatment has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, potentially contributing to its antitumor effects. [, ]
- Metabolic disruption: Accumulating autophagosomes due to this compound treatment can disrupt cellular metabolism, particularly in hypoxic conditions mimicking the tumor microenvironment. [] This disruption could contribute to the enhanced sensitivity of cancer cells to other therapies.
Q4: Does this compound affect normal cells in the same way it affects cancer cells?
A4: Research suggests that this compound might have a higher selectivity towards cancer cells. For instance, in AML models, this compound exhibited enhanced toxicity towards FLT3-ITD+ AML cells while showing minimal effects on normal hematopoietic stem cells. [] This selectivity could be attributed to the increased reliance on autophagy for survival in specific cancer types and under certain conditions, such as hypoxia.
Q5: What is the molecular formula and weight of this compound?
A5: While the exact molecular formula and weight haven't been publicly disclosed in the provided research, it's described as a dimeric chloroquine with a triamine linker. Its structure is closely related to Lys01, from which it is synthesized as a water-soluble trihydrochloride salt. []
Q6: Is there information available about the stability of this compound under various storage conditions?
A6: The provided research doesn't specify the stability of this compound under various storage conditions. Determining long-term stability profiles will be crucial for its eventual development as a therapeutic.
Q7: How does the length of the triamine linker in this compound derivatives affect their activity?
A7: Research indicates that extending the linker length between the two CQ motifs in this compound derivatives significantly enhances their antiproliferative potency in cancer cells. [] This suggests that linker length plays a crucial role in the interaction of these dimeric CQs with their targets, potentially affecting their cellular uptake, lysosomal accumulation, or binding affinity.
Q8: Have there been any studies on improving this compound's formulation to enhance its bioavailability?
A8: Although specific formulation strategies for this compound haven't been discussed in the provided research, its water solubility suggests good potential for intravenous administration. Future studies might explore alternative delivery methods, such as nanoparticle-based systems, to further enhance its bioavailability and target specific tissues.
Q9: What is the in vivo efficacy of this compound in preclinical models?
A9: this compound demonstrated promising in vivo antitumor activity in several preclinical models:
- AML xenograft models: this compound treatment reduced human AML cell engraftment and tumor burden in mice. [, ] Combining this compound with the FLT3 inhibitor AC220 further enhanced the reduction of leukemia stem cells and improved survival compared to AC220 alone. []
- CCOC xenograft models: In mice bearing CCOC tumors, this compound potentiated the antitumor activity of the RTK inhibitor sunitinib compared to either treatment alone. []
- Breast cancer models: Combination therapy using this compound and a PIM1 inhibitor (SMI-4a) reduced tumor formation and metastasis in breast cancer models, highlighting its potential for combination therapy. [, ]
Q10: Are there any ongoing efforts to develop targeted delivery strategies for this compound?
A10: While the provided research doesn't explicitly discuss targeted delivery strategies for this compound, future research could explore the use of nanoparticles or antibody-drug conjugates to deliver this compound specifically to tumor cells, potentially improving its therapeutic index and minimizing off-target effects.
Q11: Has this compound shown efficacy in any in vitro models of cancer?
A11: this compound has shown significant anti-cancer activity in a range of in vitro studies:
- Inhibition of Proliferation: this compound effectively inhibited the proliferation of various cancer cell lines, including lung cancer (H1299), [] glioblastoma (U251 and LN229), [] breast cancer (MDA-MB-231 and SUM159PT), [] and others.
- Induction of Apoptosis: Increased apoptosis was observed in various cancer cell lines treated with this compound, including AML cells, [] ovarian cancer cells, [, ] and others.
- Synergistic Effects with other Treatments: Combining this compound with other anti-cancer agents, such as chemotherapy drugs (e.g., cytarabine, epirubicin), [, ] RTK inhibitors (e.g., sunitinib), [] and radiotherapy, [] significantly enhanced their efficacy in vitro.
Q12: What types of in vivo models have been used to study this compound efficacy?
A12: Several in vivo models have been utilized to evaluate the efficacy of this compound:
- Xenograft Models: Human cancer cell lines, including AML, [, ] CCOC, [] and breast cancer cells, [] were implanted into immunodeficient mice. This compound administration resulted in significant tumor growth inhibition and enhanced survival in many of these models.
- Genetically Engineered Mouse Models (GEMMs): In a transgenic FLT3-ITD AML mouse model, this compound treatment combined with AC220 led to a greater reduction in leukemia burden and improved survival compared to either agent alone. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



